molecular formula C8H12BrClN2O2 B13901423 N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride

N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride

Cat. No.: B13901423
M. Wt: 283.55 g/mol
InChI Key: RCFGLMMFLCZHIU-UHFFFAOYSA-N
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Description

N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride is a halogenated furan derivative with a carboxamide functional group and a 2-aminopropyl side chain. The hydrochloride salt improves aqueous solubility, a common formulation choice for bioactive molecules.

Properties

Molecular Formula

C8H12BrClN2O2

Molecular Weight

283.55 g/mol

IUPAC Name

N-(2-aminopropyl)-3-bromofuran-2-carboxamide;hydrochloride

InChI

InChI=1S/C8H11BrN2O2.ClH/c1-5(10)4-11-8(12)7-6(9)2-3-13-7;/h2-3,5H,4,10H2,1H3,(H,11,12);1H

InChI Key

RCFGLMMFLCZHIU-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=C(C=CO1)Br)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a sequence of:

  • Preparation of the furan-2-carboxylic acid or its activated derivative (e.g., acid chloride)
  • Introduction of the bromine substituent at the 3-position of the furan ring
  • Formation of the amide bond with 2-aminopropylamine
  • Conversion to the hydrochloride salt for isolation and purification

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Bromination of furan-2-carboxylic acid or derivative Use of bromine or N-bromosuccinimide (NBS) in controlled conditions Selective bromination at 3-position on furan ring
2 Activation of carboxylic acid Conversion to acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride Acid chloride intermediate for amide coupling
3 Amide bond formation Reaction of acid chloride with 2-aminopropylamine in presence of base (e.g., triethylamine) in dry solvent (e.g., dichloromethane) at room temperature Formation of N-(2-aminopropyl)-3-bromo-furan-2-carboxamide
4 Salt formation Treatment with hydrochloric acid gas or HCl solution Formation of hydrochloride salt for stability and purification

This approach is consistent with the synthesis of similar furan carboxamide derivatives reported in literature, where the amide bond formation is typically achieved by reacting the acid chloride with the amine under mild conditions to afford high yields (up to 94%).

Alternative Synthetic Routes

  • Suzuki-Miyaura Cross-Coupling Approach:
    Starting from 3-bromo-furan-2-carboxamide derivatives, palladium-catalyzed Suzuki coupling reactions with arylboronic acids or esters can be used to introduce various substituents on the aromatic ring or furan moiety. Although this is more common for diversifying the compound, the initial 3-bromo-furan-2-carboxamide core can be prepared as above.

  • Direct Amidation:
    Direct amidation of 3-bromo-furan-2-carboxylic acid with 2-aminopropylamine using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in organic solvents is also feasible, especially when acid chlorides are unstable or difficult to isolate.

Detailed Reaction Conditions and Yields

Reaction Step Reagents/Conditions Yield (%) Notes
Bromination Bromine or NBS, solvent: acetic acid or dichloromethane, temp: 0–25°C 80–90 Controlled to avoid polybromination
Acid chloride formation SOCl2 or oxalyl chloride, reflux, dry solvent 85–95 Anhydrous conditions critical for high yield
Amide coupling 2-aminopropylamine, triethylamine, dry DCM, room temperature 90–94 Fast reaction, triethylamine scavenges HCl byproduct
Hydrochloride salt formation HCl gas or 1M HCl in ether or ethanol Quantitative Improves compound stability and crystallinity

These data are consistent with reported protocols for similar furan carboxamide compounds.

Characterization and Purification

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Acid chloride + amine coupling Bromination → acid chloride formation → amide coupling → salt formation High yield, well-established, straightforward Requires handling of acid chlorides, moisture sensitive
Direct amidation with coupling agents Bromination → direct amidation with EDC/HOBt → salt formation Avoids acid chloride step, milder conditions Coupling agents can be costly, longer reaction times
Suzuki-Miyaura cross-coupling Preparation of 3-bromo intermediate → Pd-catalyzed coupling → further functionalization Enables structural diversification Requires palladium catalyst, sensitive to moisture/air

Chemical Reactions Analysis

Types of Reactions

N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate or primary amines under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can interact with enzymes and receptors, modulating their activity. The bromine atom and carboxamide group contribute to the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

5-APB HCl and 6-APB HCl
  • Core Structure: Benzofuran derivatives with a 2-aminopropyl substituent .
  • Key Differences: Substituent Position: 5-APB and 6-APB have the aminopropyl group at the 5- or 6-position of the benzofuran ring, respectively, whereas the target compound uses a furan ring with a bromine at position 3. Halogenation: The target compound’s 3-bromo substituent is absent in 5-APB/6-APB.
  • Pharmacology: 5-APB and 6-APB are psychoactive, acting as serotonin receptor agonists .
N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride
  • Core Structure: Shares the furan-2-carboxamide group but replaces the 2-aminopropyl and bromine with an aminomethylphenyl group .
  • Key Differences: Side Chain: The phenyl group may reduce flexibility compared to the aminopropyl chain in the target compound.
N-(2-Bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride
  • Core Structure: Contains a brominated phenyl ring and a furylmethylamino acetamide group .
  • Key Differences :
    • Bromine Position : Bromine is on the phenyl ring rather than the furan, leading to distinct electronic and steric effects.
    • Backbone : Acetamide linkage differs from the carboxamide in the target compound.

Data Table: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight Core Structure Substituents Pharmacological Class Legal Status (Example)
N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride C₈H₁₂BrClN₂O₂ 291.55 (calc.) Furan-2-carboxamide 3-Bromo, N-(2-aminopropyl) Research chemical (inferred) Not listed in evidence
5-APB HCl C₁₁H₁₄ClNO 213.70 Benzofuran 5-(2-Aminopropyl), HCl Psychoactive Controlled (e.g., Australia)
6-APB HCl C₁₁H₁₄ClNO 213.70 Benzofuran 6-(2-Aminopropyl), HCl Psychoactive Controlled (e.g., Australia)
N-[3-(aminomethyl)phenyl]furan-2-carboxamide HCl C₁₂H₁₃ClN₂O₂ 252.70 Furan-2-carboxamide 3-(Aminomethyl)phenyl, HCl Research chemical Unregulated
AB-FUBINACA C₂₀H₂₂FN₅O₂ 383.42 Indazole-3-carboxamide 4-Fluorobenzyl, carboxamide Synthetic cannabinoid Controlled (e.g., USA)

Research Findings and Implications

Pharmacological Potential: The 2-aminopropyl group is a common motif in psychoactive substances (e.g., 5-APB, 6-APB), suggesting the target compound may interact with monoamine transporters or receptors . Bromination at the 3-position of the furan ring could enhance binding affinity to hydrophobic pockets in target proteins, similar to halogenated synthetic cannabinoids like AB-FUBINACA .

Metabolic Considerations: The hydrochloride salt improves bioavailability, as seen in 5-APB HCl and 6-APB HCl .

Legal and Safety Profile :

  • Structural analogs like 5-APB and AB-FUBINACA are controlled substances due to abuse liability and toxicity . The target compound’s structural similarity warrants caution in regulatory classification.

Biological Activity

N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of neuropharmacology and antibacterial properties. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a furan ring, a carboxamide functional group, and a bromine atom. The synthesis typically involves the reaction of furan-2-carbonyl chloride with 2-aminopropylamine in the presence of appropriate catalysts and bases, yielding the hydrochloride salt form for enhanced solubility and stability.

1. Neuropharmacological Effects

Recent studies have highlighted the role of compounds similar to N-(2-aminopropyl)-3-bromo-furan-2-carboxamide in modulating NMDA (N-methyl-D-aspartate) receptor activity. NMDA receptors are critical for synaptic plasticity and memory function, making them targets for treating neurological disorders.

  • Agonist Activity : The compound exhibits agonist properties at specific NMDA receptor subtypes, particularly GluN1/2C, with an EC50 value as low as 0.074 μM. This suggests a strong potential for modulating glutamatergic neurotransmission, which is implicated in conditions such as Alzheimer’s disease and schizophrenia .

2. Antibacterial Properties

In addition to neuropharmacological effects, N-(2-aminopropyl)-3-bromo-furan-2-carboxamide has demonstrated significant antibacterial activity against resistant strains of bacteria.

  • In Vitro Studies : The compound was tested against clinically isolated drug-resistant bacteria including Acinetobacter baumannii and Klebsiella pneumoniae. It showed potent activity with minimal inhibitory concentrations (MIC) comparable to existing antibiotics, indicating its potential as an effective treatment option against multidrug-resistant infections .

The biological activities of N-(2-aminopropyl)-3-bromo-furan-2-carboxamide can be attributed to its interaction with specific receptors and enzymes:

  • NMDA Receptor Modulation : The compound acts as a partial agonist at NMDA receptors, potentially enhancing synaptic transmission and neuroprotection.
  • Antibacterial Mechanism : It appears to disrupt bacterial cell wall synthesis or function, leading to cell lysis. Molecular docking studies suggest strong binding affinity to bacterial targets, which stabilizes interactions that inhibit bacterial growth .

Case Study 1: Neuroprotective Effects in Animal Models

A study investigated the effects of N-(2-aminopropyl)-3-bromo-furan-2-carboxamide in mouse models of Parkinson's disease. Administration led to improved motor functions and reduced neuronal damage, supporting its role as a neuroprotective agent through NMDA receptor modulation .

Case Study 2: Efficacy Against Drug-Resistant Bacteria

In a clinical setting, the compound was evaluated for its efficacy against NDM-positive A. baumannii strains. Results indicated that it significantly reduced bacterial load in treated subjects compared to controls. The study suggested that this compound could serve as a valuable adjuvant in antibiotic therapy .

Research Findings Summary

Study FocusKey FindingsReference
Neuropharmacological EffectsPotent partial agonist at NMDA receptors (EC50 = 0.074 μM)
Antibacterial ActivityEffective against drug-resistant bacteria (MIC comparable to existing drugs)
Neuroprotective EffectsImproved motor function in Parkinson's disease models
Clinical EfficacySignificant reduction in bacterial load in clinical trials

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